molecular formula C33H33FN2O5 B13875171 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide

Cat. No.: B13875171
M. Wt: 556.6 g/mol
InChI Key: MNECBMZJZFGTIK-UHFFFAOYSA-N
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Description

2-Hydroxy Atorvastatin Lactone-d5 is a deuterated form of 2-Hydroxy Atorvastatin Lactone, an active metabolite of atorvastatin. Atorvastatin is a widely used statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The deuterated form, 2-Hydroxy Atorvastatin Lactone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of atorvastatin due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Atorvastatin Lactone. This can be achieved through various deuteration techniques, including the use of deuterated reagents and solvents. The reaction typically involves the lactonization of the hydroxy acid form of atorvastatin under controlled conditions .

Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin Lactone-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Deuterated compounds are often produced in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy Atorvastatin Lactone-d5 is extensively used in scientific research due to its stability and traceability. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atorvastatin.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atorvastatin.

    Drug Interaction Studies: Understanding how atorvastatin interacts with other drugs and its impact on metabolic enzymes.

    Biological Research: Exploring the effects of atorvastatin on cellular processes and signaling pathways .

Mechanism of Action

2-Hydroxy Atorvastatin Lactone-d5 exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol. The compound also exhibits antioxidant properties, reducing lipid hydroperoxide formation and protecting cells from oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily achievable with non-deuterated compounds .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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